molecular formula C16H16N4O2S3 B301744 N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No. B301744
M. Wt: 392.5 g/mol
InChI Key: MNCPVOAMZQCHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide, also known as PTTTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. PTTTC is a thiophene-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that regulates gene expression and plays a role in cancer development. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, and reduce inflammation in animal models. This compound has also been found to inhibit the growth of cancer cells and induce apoptosis, as mentioned earlier. It has been shown to have anti-bacterial and anti-fungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide is its high yield and purity when synthesized through the methods mentioned earlier. It has also been found to have low toxicity in animal models, making it a promising candidate for further research. However, one limitation is the lack of clinical studies on its efficacy and safety in humans. Further research is needed to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide. One area of interest is its potential as a cancer therapy, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Another area of interest is its potential as a new antibiotic, as it has been found to have anti-bacterial and anti-fungal activity. Further research is also needed to determine its efficacy and safety in humans, and to explore its potential in other areas of medicine and biotechnology.

Synthesis Methods

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide can be synthesized through multiple methods, including the reaction of 2-aminothiophene-3-carboxamide with thionyl chloride, followed by reaction with 4-aminobenzoyl chloride and propanoic acid. Another method involves the reaction of 2-aminothiophene-3-carboxamide with 4-aminobenzoyl isothiocyanate and propanoic acid. These methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

N-({4-[(propanoylcarbamothioyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide has been studied extensively for its potential applications in medicine and biotechnology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been found to have anti-bacterial and anti-fungal activity, making it a promising compound for the development of new antibiotics.

properties

Molecular Formula

C16H16N4O2S3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(propanoylcarbamothioylamino)phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C16H16N4O2S3/c1-2-13(21)19-15(23)17-10-5-7-11(8-6-10)18-16(24)20-14(22)12-4-3-9-25-12/h3-9H,2H2,1H3,(H2,17,19,21,23)(H2,18,20,22,24)

InChI Key

MNCPVOAMZQCHFS-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CS2

Origin of Product

United States

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